- Redesign of the Synthesis and Manufacture of an Azetidine-Bearing Pyrazine, Organic Process Research & Development, 2018, 22(2), 241-246

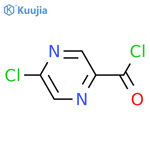

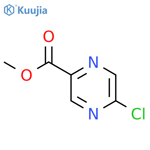

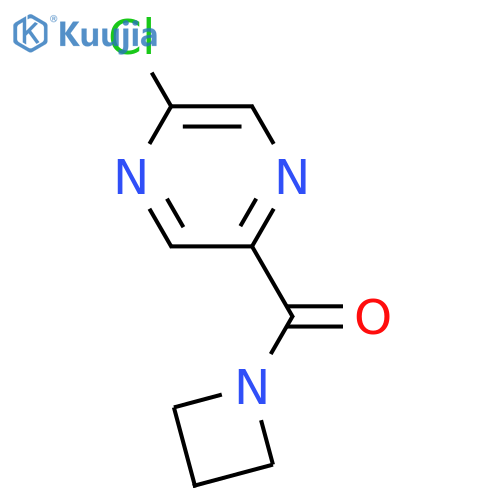

Cas no 915948-98-0 (azetidin-1-yl-(5-chloropyrazin-2-yl)methanone)

El azetidin-1-il-(5-cloropirazin-2-il)metanona es un compuesto orgánico que combina un núcleo de azetidina con un grupo 5-cloropirazin-2-ilmetanona. Esta estructura confiere propiedades únicas, como alta reactividad y potencial actividad biológica, particularmente en la síntesis de fármacos y agroquímicos. Su grupo cloropirazinilo mejora la estabilidad y selectividad en reacciones de acoplamiento, mientras que el anillo de azetidina aporta rigidez estructural, favoreciendo interacciones específicas con dianas moleculares. Es útil en química médica para el desarrollo de inhibidores enzimáticos o moduladores de receptores, destacando su versatilidad en la formación de derivados funcionalizados. Su pureza y reactividad lo hacen valioso en investigaciones preclínicas.

915948-98-0 structure

Nombre del producto:azetidin-1-yl-(5-chloropyrazin-2-yl)methanone

Número CAS:915948-98-0

MF:C8H8ClN3O

Megavatios:197.621620178223

MDL:MFCD26394902

CID:786935

azetidin-1-yl-(5-chloropyrazin-2-yl)methanone Propiedades químicas y físicas

Nombre e identificación

-

- Methanone, 1-azetidinyl(5-chloro-2-pyrazinyl)-

- 2-(azetidin-1-ylcarbonyl)-5-chloropyrazine

- azetidin-1-yl-(5-chloropyrazin-2-yl)methanone

- 1-Azetidinyl(5-chloro-2-pyrazinyl)methanone (ACI)

- 5-[(Azetidin-1-yl)carbonyl]-2-chloropyrazine

- Azetidin-1-yl(5-chloropyrazin-2-yl)methanone

-

- MDL: MFCD26394902

- Renchi: 1S/C8H8ClN3O/c9-7-5-10-6(4-11-7)8(13)12-2-1-3-12/h4-5H,1-3H2

- Clave inchi: WIFSSWYPPHSSIV-UHFFFAOYSA-N

- Sonrisas: O=C(N1CCC1)C1C=NC(Cl)=CN=1

Atributos calculados

- Recuento de donantes vinculados al hidrógeno: 0

- Recuento de receptores de enlace de hidrógeno: 4

- Recuento de átomos pesados: 13

- Cuenta de enlace giratorio: 2

azetidin-1-yl-(5-chloropyrazin-2-yl)methanone PrecioMás >>

| Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM168300-250mg |

azetidin-1-yl(5-chloropyrazin-2-yl)methanone |

915948-98-0 | 95% | 250mg |

$*** | 2023-05-29 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU4532-250MG |

azetidin-1-yl-(5-chloropyrazin-2-yl)methanone |

915948-98-0 | 97% | 250MG |

¥ 1,716.00 | 2023-04-13 | |

| Alichem | A099001633-1g |

Azetidin-1-yl(5-chloropyrazin-2-yl)methanone |

915948-98-0 | 95% | 1g |

$721.14 | 2023-08-31 | |

| eNovation Chemicals LLC | D711091-5G |

azetidin-1-yl-(5-chloropyrazin-2-yl)methanone |

915948-98-0 | 97% | 5g |

$2420 | 2024-07-21 | |

| Chemenu | CM168300-1g |

azetidin-1-yl(5-chloropyrazin-2-yl)methanone |

915948-98-0 | 95% | 1g |

$776 | 2024-07-20 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU4532-10 G |

azetidin-1-yl-(5-chloropyrazin-2-yl)methanone |

915948-98-0 | 97% | 10g |

¥ 21,450.00 | 2021-05-07 | |

| Chemenu | CM168300-500mg |

azetidin-1-yl(5-chloropyrazin-2-yl)methanone |

915948-98-0 | 95% | 500mg |

$521 | 2023-03-07 | |

| Chemenu | CM168300-25g |

azetidin-1-yl(5-chloropyrazin-2-yl)methanone |

915948-98-0 | 95% | 25g |

$6403 | 2022-08-30 | |

| 1PlusChem | 1P01ECA2-5g |

Azetidin-1-yl(5-chloropyrazin-2-yl)methanone |

915948-98-0 | 95% | 5g |

$2315.00 | 2024-04-20 | |

| A2B Chem LLC | AX47914-5g |

Azetidin-1-yl(5-chloropyrazin-2-yl)methanone |

915948-98-0 | 95% | 5g |

$2176.00 | 2024-07-18 |

azetidin-1-yl-(5-chloropyrazin-2-yl)methanone Métodos de producción

Métodos de producción 1

Condiciones de reacción

1.1 Reagents: Potassium carbonate Solvents: Toluene , Water ; < 20 °C; 30 min, 20 °C

1.2 Solvents: Toluene ; 60 min, 73 °C; 60 min, 95 °C

1.2 Solvents: Toluene ; 60 min, 73 °C; 60 min, 95 °C

Referencia

Métodos de producción 2

Condiciones de reacción

1.1 Reagents: Phosphorus pentachloride Solvents: Toluene ; 0 °C; 2 h, 80 °C

2.1 Reagents: Potassium carbonate Solvents: Toluene , Water ; < 20 °C; 30 min, 20 °C

2.2 Solvents: Toluene ; 60 min, 73 °C; 60 min, 95 °C

2.1 Reagents: Potassium carbonate Solvents: Toluene , Water ; < 20 °C; 30 min, 20 °C

2.2 Solvents: Toluene ; 60 min, 73 °C; 60 min, 95 °C

Referencia

- Redesign of the Synthesis and Manufacture of an Azetidine-Bearing Pyrazine, Organic Process Research & Development, 2018, 22(2), 241-246

Métodos de producción 3

Condiciones de reacción

1.1 Reagents: Sulfuric acid Solvents: Water ; 30 min, rt; 30 min, 30 °C

2.1 Reagents: Sodium hydroxide Solvents: Water ; < 10 °C; 6 h, 100 °C; 100 °C → 60 °C

2.2 Solvents: Water ; 60 °C → 10 °C

2.3 Reagents: Sulfuric acid Solvents: Water ; pH 2

3.1 Reagents: Sulfolane Solvents: Toluene ; 2.5 h, 150 °C; 150 °C → 70 °C

3.2 Reagents: Sodium hydroxide Solvents: Water

3.3 Reagents: Hydrochloric acid Solvents: Water ; pH 6.5, 45 °C → 75 °C; 90 min, 75 °C

4.1 Reagents: Phosphorus pentachloride Solvents: Toluene ; 0 °C; 2 h, 80 °C

5.1 Reagents: Potassium carbonate Solvents: Toluene , Water ; < 20 °C; 30 min, 20 °C

5.2 Solvents: Toluene ; 60 min, 73 °C; 60 min, 95 °C

2.1 Reagents: Sodium hydroxide Solvents: Water ; < 10 °C; 6 h, 100 °C; 100 °C → 60 °C

2.2 Solvents: Water ; 60 °C → 10 °C

2.3 Reagents: Sulfuric acid Solvents: Water ; pH 2

3.1 Reagents: Sulfolane Solvents: Toluene ; 2.5 h, 150 °C; 150 °C → 70 °C

3.2 Reagents: Sodium hydroxide Solvents: Water

3.3 Reagents: Hydrochloric acid Solvents: Water ; pH 6.5, 45 °C → 75 °C; 90 min, 75 °C

4.1 Reagents: Phosphorus pentachloride Solvents: Toluene ; 0 °C; 2 h, 80 °C

5.1 Reagents: Potassium carbonate Solvents: Toluene , Water ; < 20 °C; 30 min, 20 °C

5.2 Solvents: Toluene ; 60 min, 73 °C; 60 min, 95 °C

Referencia

- Redesign of the Synthesis and Manufacture of an Azetidine-Bearing Pyrazine, Organic Process Research & Development, 2018, 22(2), 241-246

Métodos de producción 4

Condiciones de reacción

1.1 Reagents: Lithium chloride Solvents: Dimethylformamide , Acetonitrile ; 5 h, rt → 160 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 4, rt

2.1 Reagents: Oxalyl chloride Catalysts: Dimethylformamide Solvents: Dichloromethane ; 2 h, rt

2.2 Reagents: Triethylamine Solvents: Dichloromethane ; 72 h, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 4, rt

2.1 Reagents: Oxalyl chloride Catalysts: Dimethylformamide Solvents: Dichloromethane ; 2 h, rt

2.2 Reagents: Triethylamine Solvents: Dichloromethane ; 72 h, rt

Referencia

- Property based optimisation of glucokinase activators - discovery of the phase IIb clinical candidate AZD1656, MedChemComm, 2012, 3(9), 1077-1081

Métodos de producción 5

Condiciones de reacción

1.1 Catalysts: Tetrabutylammonium chloride Solvents: Toluene ; rt → 73 °C

1.2 Reagents: Thionyl chloride ; 60 min, 73 °C; 4 h, 73 °C

2.1 Reagents: Potassium carbonate Solvents: Toluene , Water ; < 20 °C; 30 min, 20 °C

2.2 Solvents: Toluene ; 60 min, 73 °C; 60 min, 95 °C

1.2 Reagents: Thionyl chloride ; 60 min, 73 °C; 4 h, 73 °C

2.1 Reagents: Potassium carbonate Solvents: Toluene , Water ; < 20 °C; 30 min, 20 °C

2.2 Solvents: Toluene ; 60 min, 73 °C; 60 min, 95 °C

Referencia

- Redesign of the Synthesis and Manufacture of an Azetidine-Bearing Pyrazine, Organic Process Research & Development, 2018, 22(2), 241-246

Métodos de producción 6

Condiciones de reacción

1.1 Reagents: Sulfolane Solvents: Toluene ; 2.5 h, 150 °C; 150 °C → 70 °C

1.2 Reagents: Sodium hydroxide Solvents: Water

1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 6.5, 45 °C → 75 °C; 90 min, 75 °C

2.1 Reagents: Phosphorus pentachloride Solvents: Toluene ; 0 °C; 2 h, 80 °C

3.1 Reagents: Potassium carbonate Solvents: Toluene , Water ; < 20 °C; 30 min, 20 °C

3.2 Solvents: Toluene ; 60 min, 73 °C; 60 min, 95 °C

1.2 Reagents: Sodium hydroxide Solvents: Water

1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 6.5, 45 °C → 75 °C; 90 min, 75 °C

2.1 Reagents: Phosphorus pentachloride Solvents: Toluene ; 0 °C; 2 h, 80 °C

3.1 Reagents: Potassium carbonate Solvents: Toluene , Water ; < 20 °C; 30 min, 20 °C

3.2 Solvents: Toluene ; 60 min, 73 °C; 60 min, 95 °C

Referencia

- Redesign of the Synthesis and Manufacture of an Azetidine-Bearing Pyrazine, Organic Process Research & Development, 2018, 22(2), 241-246

Métodos de producción 7

Condiciones de reacción

1.1 Reagents: Sodium hydroxide Solvents: Water ; < 10 °C; 6 h, 100 °C; 100 °C → 60 °C

1.2 Solvents: Water ; 60 °C → 10 °C

1.3 Reagents: Sulfuric acid Solvents: Water ; pH 2

2.1 Reagents: Sulfolane Solvents: Toluene ; 2.5 h, 150 °C; 150 °C → 70 °C

2.2 Reagents: Sodium hydroxide Solvents: Water

2.3 Reagents: Hydrochloric acid Solvents: Water ; pH 6.5, 45 °C → 75 °C; 90 min, 75 °C

3.1 Reagents: Phosphorus pentachloride Solvents: Toluene ; 0 °C; 2 h, 80 °C

4.1 Reagents: Potassium carbonate Solvents: Toluene , Water ; < 20 °C; 30 min, 20 °C

4.2 Solvents: Toluene ; 60 min, 73 °C; 60 min, 95 °C

1.2 Solvents: Water ; 60 °C → 10 °C

1.3 Reagents: Sulfuric acid Solvents: Water ; pH 2

2.1 Reagents: Sulfolane Solvents: Toluene ; 2.5 h, 150 °C; 150 °C → 70 °C

2.2 Reagents: Sodium hydroxide Solvents: Water

2.3 Reagents: Hydrochloric acid Solvents: Water ; pH 6.5, 45 °C → 75 °C; 90 min, 75 °C

3.1 Reagents: Phosphorus pentachloride Solvents: Toluene ; 0 °C; 2 h, 80 °C

4.1 Reagents: Potassium carbonate Solvents: Toluene , Water ; < 20 °C; 30 min, 20 °C

4.2 Solvents: Toluene ; 60 min, 73 °C; 60 min, 95 °C

Referencia

- Redesign of the Synthesis and Manufacture of an Azetidine-Bearing Pyrazine, Organic Process Research & Development, 2018, 22(2), 241-246

azetidin-1-yl-(5-chloropyrazin-2-yl)methanone Raw materials

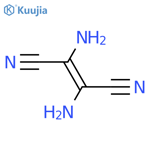

- 2,3-diaminobut-2-enedinitrile

- 5-chloropyrazine-2-carbonyl chloride

- Methyl 5-chloropyrazine-2-carboxylate

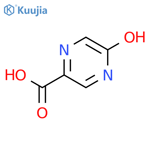

- 5-Hydroxypyrazine-2-carboxylic acid

- Sodium 1,6-Dihydro-6-oxo-2,3-pyrazinedicarboxylate

- 5-Chloropyrazine-2-carboxylic acid

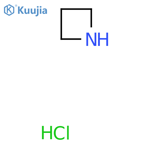

- Azetidine hydrochloride

- 2-oxoacetic acid

- 6-oxo-1,6-dihydropyrazine-2,3-dicarbonitrile

azetidin-1-yl-(5-chloropyrazin-2-yl)methanone Preparation Products

azetidin-1-yl-(5-chloropyrazin-2-yl)methanone Literatura relevante

-

Jennifer Pape,Keri McQuinn,Fraser Hof,J. Scott McIndoe New J. Chem., 2011,35, 1582-1587

-

P. G. Campbell,M. D. Merrill,B. C. Wood,E. Montalvo,M. A. Worsley,T. F. Baumann,J. Biener J. Mater. Chem. A, 2014,2, 17764-17770

-

Shixin Wu,Jiamin Zeng,Hong Xie,Sum Huan Ng Anal. Methods, 2016,8, 7025-7029

-

Esther Quintanilla,Fabio di Lena,Peter Chen Chem. Commun., 2006, 4309-4311

915948-98-0 (azetidin-1-yl-(5-chloropyrazin-2-yl)methanone) Productos relacionados

- 878736-65-3(1,7-dimethyl-3,8-bis(2-oxopropyl)-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)

- 1806846-84-3(3-Cyano-6-(difluoromethyl)-4-nitropyridine-2-methanol)

- 2172223-71-9(2-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamidomethyl}-3-methylbutanoic acid)

- 2229607-79-6((4-fluoro-3-methylphenyl)methyl sulfamate)

- 883151-92-6(1-(5-chloro-1H-indol-2-yl)-2-methylpropan-1-one)

- 1251545-69-3(N-(4-bromophenyl)-2-{8-(2-ethylphenyl)sulfanyl-3-oxo-2H,3H-1,2,4triazolo4,3-apyrazin-2-yl}acetamide)

- 152958-91-3(4-Phenylbutyltrimethoxysilane)

- 1628525-19-8(2-methoxy-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethyl)pyridine)

- 1503931-82-5(3-(2-fluoro-5-methylphenyl)-1H-pyrazole-4-carboxylic acid)

- 1805716-48-6(Methyl 2-(3-chloro-2-oxopropyl)-5-methylbenzoate)

Proveedores recomendados

Amadis Chemical Company Limited

(CAS:915948-98-0)azetidin-1-yl-(5-chloropyrazin-2-yl)methanone

Pureza:99%

Cantidad:1g

Precio ($):585.0